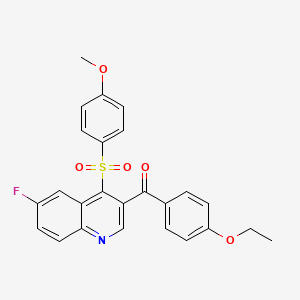

3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

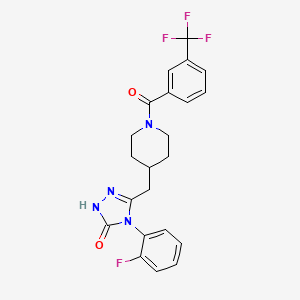

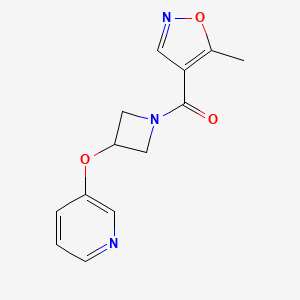

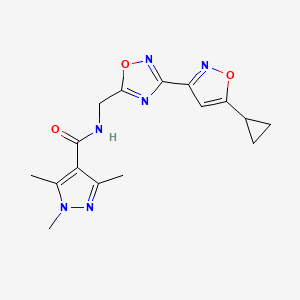

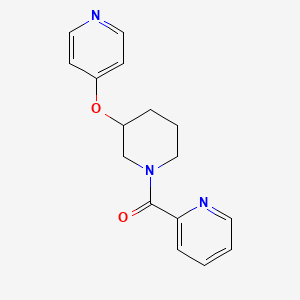

The compound “3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound has several substituents on the quinoline ring, including a 4-ethoxybenzoyl group, a fluorine atom, and a 4-methoxybenzenesulfonyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of the ethoxy, methoxy, and sulfonyl groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

As an aromatic compound, this quinoline derivative would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the electron-donating ethoxy and methoxy groups could potentially activate the aromatic ring towards such reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline core and the various substituents would likely result in a relatively high molecular weight compared to simpler organic compounds. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

Quinoline derivatives, including those similar to 3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline, have been extensively studied for their applications in various fields of scientific research. For instance, the synthesis and transformations of quinoline derivatives have been explored to develop efficient fluorophores for use in biochemistry and medicine. These compounds are particularly investigated for their potential as DNA fluorophores, antioxidants, and radioprotectors due to their structural features, such as fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).

Fluorescent Probes Development

Another significant area of application is the development of viscosity-sensitive fluorescent probes. Quinoline derivatives have been synthesized and investigated for their fluorescence properties in response to viscosity changes, highlighting their potential in detecting and measuring viscosity in various biological and chemical processes (Wang et al., 2009).

Antimicrobial and Antitumor Activities

Quinoline derivatives have also shown promising antimicrobial and antitumor activities. The synthesis of new thiazolidine–quinoxaline derivatives with amino acid side chains demonstrated significant in vitro antimicrobial, antioxidant, and antidiabetic activities, presenting a potential avenue for the development of novel therapeutic agents (Shintre et al., 2017). Furthermore, compounds exhibiting high antitumor activity were associated with specific structural features, emphasizing the importance of the quinoline scaffold in medicinal chemistry (Alvarez-Ibarra et al., 1997).

Anticancer Activity-Structure Relationship

The relationship between structure and anticancer activity of quinolinone-based compounds has been extensively reviewed, underscoring the critical role of quinolinone/quinoline derivatives in the discovery of anticancer compounds. These studies highlight how the positioning of various functional groups affects the compounds' ability to inhibit DNA synthesis, offering insights into designing more effective and less toxic anticancer drugs (Beker & Yıldırım, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO5S/c1-3-32-19-7-4-16(5-8-19)24(28)22-15-27-23-13-6-17(26)14-21(23)25(22)33(29,30)20-11-9-18(31-2)10-12-20/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHIALPKYADXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)

![(4-Chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone](/img/structure/B2656095.png)

![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)